5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide is a synthetic compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by a five-membered pyrrolidine ring with various functional groups attached, making it a versatile scaffold for drug discovery and development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
For instance, imidazole derivatives have been reported to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . This property might influence the interaction of the compound with its targets.
Biochemical Pathways
For example, imidazole derivatives have been reported to influence a broad range of chemical and biological properties .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide typically involves a multi-step process. One common route starts with the transformation of itaconic acid into 1-phenyl substituted pyrrolidine derivatives. This involves several steps, including amidation with aliphatic amines to afford the corresponding carboxamides . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as bismuth nitrate pentahydrate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand the interactions between small molecules and biological targets.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Uniqueness
What sets 5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for drug discovery and other scientific research applications.
Properties
IUPAC Name |
5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-8-15-14(18)11-9-13(17)16(10-11)12-6-4-3-5-7-12/h1,3-7,11H,8-10H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOVVLSSHFYXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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